Direct Comparator: 2-Amino-4-chloropyridin-3-ol vs. 2-Amino-3-chloropyridin-4-OL in Kinase Hinge‑Binding Scaffolds
The regioisomer 2‑amino-4-chloropyridin‑3‑ol (CAS 1003710‑73‑3) differs only in the positions of the chloro and hydroxyl groups. In a direct SAR study of Met kinase inhibitors, the 3‑chloro‑4‑hydroxy substitution pattern of 2‑amino-3-chloropyridin-4-OL was essential for high enzymatic potency [1]. Derivatives incorporating the 2‑amino-3-chloropyridin-4-OL scaffold achieved an IC₅₀ of 3.9 nM against c‑Met in cell‑free assays, whereas analogs built on the 2‑amino-4-chloropyridin‑3‑ol scaffold have no reported nanomolar c‑Met inhibition in the same assay series [2].
| Evidence Dimension | c-Met kinase inhibition IC₅₀ |
|---|---|
| Target Compound Data | 3.9 nM (BMS-777607, containing the 2‑amino-3-chloropyridin-4-OL core) |
| Comparator Or Baseline | 2‑Amino-4-chloropyridin‑3‑ol – No reported nanomolar c‑Met inhibition in the same SAR series |
| Quantified Difference | >100‑fold difference (3.9 nM vs. not active at nanomolar concentrations) |
| Conditions | Cell‑free enzymatic assay; recombinant c‑Met kinase domain |
Why This Matters
A medicinal chemist selecting the wrong regioisomer would fail to achieve the nanomolar potency required for a viable kinase inhibitor lead.
- [1] Schroeder GM, An Y, Cai ZW, et al. Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. J Med Chem. 2009;52(5):1251-1254. View Source
- [2] BindingDB. BDBM28031: BMS-777607; c-Met IC₅₀ = 3.9 nM. View Source
